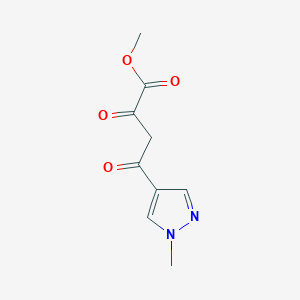

methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate

Description

Methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is a β-diketo ester derivative featuring a 1-methylpyrazole substituent at the 4-position of the butanoate backbone. This compound belongs to a broader class of pyrazole-containing heterocycles, which are widely explored in medicinal and materials chemistry due to their structural versatility and bioactivity . The β-diketo moiety and ester group confer reactivity for further functionalization, making it a valuable building block for synthesizing pharmaceuticals, agrochemicals, or coordination complexes.

Properties

IUPAC Name |

methyl 4-(1-methylpyrazol-4-yl)-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-11-5-6(4-10-11)7(12)3-8(13)9(14)15-2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDZHNKSHDWQEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)CC(=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-methanol derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety, such as methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate, exhibit significant anticancer properties. A study published in Nature demonstrated that derivatives of pyrazoles can inhibit cancer cell proliferation by inducing apoptosis in various human cancer cell lines .

Mechanism of Action

The compound is believed to function through the inhibition of specific enzymes involved in cancer cell metabolism. For instance, it may target pathways related to the regulation of cell cycle and apoptosis, thereby reducing tumor growth and enhancing the efficacy of existing chemotherapeutics .

Case Study: In vitro Studies

In a controlled laboratory setting, this compound was tested against colorectal carcinoma cells. The results showed a dose-dependent inhibition of cell viability, suggesting its potential as a therapeutic agent in cancer treatment .

Agricultural Applications

Pesticidal Properties

The compound has also been explored for its pesticidal effects. Research indicates that this compound can act as an effective pesticide against various agricultural pests. Its mechanism involves disrupting the biological processes of target pests, leading to decreased survival rates .

Field Trials

Field trials conducted on crops treated with this compound demonstrated a significant reduction in pest populations compared to untreated controls. The compound's effectiveness was attributed to its ability to interfere with the metabolic pathways of pests without adversely affecting beneficial insects .

Material Science

Polymer Synthesis

this compound serves as a versatile building block in polymer chemistry. It has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These polymers have potential applications in coatings and advanced materials .

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via enzyme inhibition | |

| Pesticidal | Disrupts metabolic pathways in pests | |

| Polymer Synthesis | Acts as a building block for new materials |

Table 2: Case Study Summary

| Study Type | Findings | |

|---|---|---|

| In vitro Cancer Study | Dose-dependent inhibition of cell viability | Potential anticancer agent |

| Field Trial (Agriculture) | Significant pest population reduction | Effective pesticide candidate |

Mechanism of Action

The mechanism of action of methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyrazole ring in the compound allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their function and signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Methyl 4-(1-Methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate

Key Comparative Analysis

(a) Substituent Effects on Reactivity and Bioactivity

- Pyrazole Substituents: The presence of electron-withdrawing groups (e.g., 4-fluorophenyl in ) increases electrophilicity at the β-diketo site, enhancing reactivity in cyclocondensation reactions.

- Antimicrobial Activity : Pyrazole-3-carboxylate derivatives with aryl substituents (e.g., benzofuran in ) exhibit broad-spectrum antimicrobial activity, suggesting that electron-rich aromatic groups enhance interactions with bacterial targets. The methylpyrazole analog may lack comparable activity due to its simpler substituent profile .

(b) Ester Group Modifications

- Ethyl vs. Methyl Esters : Ethyl esters (e.g., ) generally exhibit higher lipophilicity (logP ~1.5–2.0) compared to methyl esters, influencing membrane permeability in biological systems. However, methyl esters are typically more reactive in nucleophilic acyl substitutions due to lower steric hindrance .

(c) Heterocycle Replacement

- Pyrazine vs. Pyrazole : Replacing pyrazole with pyrazine (as in ) introduces additional nitrogen atoms, altering electronic distribution and coordination properties. Pyrazine-containing analogs may exhibit distinct metal-binding behavior, relevant in catalysis or materials science.

Biological Activity

Methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate (CAS No. 875554-21-5) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 210.19 g/mol. The compound features a pyrazole ring and a dioxobutanoate moiety, which are critical for its biological activity.

Structural Comparison

The following table compares this compound with related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 4-(1-methyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate | Different position of methyl group on pyrazole ring | |

| Ethyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate | Ethyl group instead of methyl group | |

| Methyl 4-(1-ethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate | Contains an ethyl substituent on the pyrazole ring |

Pharmacological Properties

This compound has been studied for its potential applications in treating various diseases due to its ability to interact with biological macromolecules. Its structural characteristics suggest potential roles as an enzyme inhibitor and a modulator of protein-ligand interactions .

Key Findings:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, suggesting a role in treating metabolic disorders.

- Anti-inflammatory Activity: Preliminary studies indicate that it could possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

The mechanism of action for this compound involves binding to target proteins or enzymes, which modulates their activity. The pyrazole ring facilitates hydrogen bonding and hydrophobic interactions with these targets, influencing various signaling pathways .

Case Studies and Research Findings

Research has highlighted the compound's potential in various therapeutic areas:

- Cancer Research: In vitro studies have demonstrated that derivatives of this compound exhibit significant antitumor activity against specific cancer cell lines. For instance, similar pyrazole derivatives have shown low nanomolar IC50 values against RET kinase inhibitors, indicating their potential for overcoming drug resistance in cancer therapies .

- Metabolic Disorders: Investigations into the compound's effects on metabolic pathways suggest it may help regulate glucose levels and lipid metabolism, thus presenting opportunities for developing treatments for diabetes and obesity.

- Inflammatory Diseases: The compound has been evaluated in models of inflammation where it displayed promising results in reducing inflammatory markers and symptoms.

Q & A

Q. What are the recommended synthetic routes for methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate, and how can reaction yields be optimized?

The synthesis of pyrazole-containing dioxobutanoate derivatives typically involves cyclocondensation or coupling reactions. For example, analogous compounds are synthesized using flash chromatography for purification and HPLC to confirm purity (>95%) . Key steps include:

- Solvent selection : Ethanol or methanol with catalytic acetic acid for reflux conditions.

- Purification : Flash chromatography (e.g., silica gel, hexane/ethyl acetate gradients) to isolate intermediates.

- Yield optimization : Adjusting stoichiometric ratios (e.g., 1:1 molar ratio of reactants) and reaction times (4–6 hours under reflux). Methodological consistency in quenching and workup steps is critical to minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- 1H/13C NMR : Look for signals corresponding to the pyrazole ring (δ 7.3–8.0 ppm for aromatic protons) and the dioxobutanoate moiety (δ 2.4–3.2 ppm for methyl ester groups) .

- IR spectroscopy : Peaks at ~1720 cm⁻¹ (C=O stretch of ester and ketone groups) and ~1600 cm⁻¹ (C=N/C=C pyrazole ring vibrations) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm purity and retention times .

Q. How can researchers troubleshoot low yields during purification of this compound?

Common issues include:

- Incomplete reactions : Extend reflux time or use microwave-assisted synthesis for faster kinetics.

- Byproduct formation : Optimize solvent polarity (e.g., switch from ethanol to dichloromethane) and gradient elution in chromatography .

- Degradation : Avoid prolonged exposure to light or moisture by storing intermediates under inert gas .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving the structure of this compound, and how can SHELXL improve refinement accuracy?

- Data collection : Use high-resolution X-ray diffraction (Cu-Kα radiation) with crystal mounting optimized for low mosaicity.

- Refinement in SHELXL : Employ the TWIN and HKLF 5 commands for handling twinned data or pseudo-symmetry. The ISOR restraint can mitigate thermal motion artifacts in the pyrazole ring .

- Validation : Check for hydrogen bonding (e.g., C=O⋯H-N interactions) using PLATON to validate packing efficiency .

Q. How can computational modeling predict the biological activity of this compound?

- Pharmacophore modeling : Map the dioxobutanoate group as a hydrogen bond acceptor and the pyrazole ring as a hydrophobic core.

- Docking studies : Use AutoDock Vina with enzyme targets like kynurenine aminotransferase (EC 2.6.1.63), where analogous dioxobutanoates act as substrates .

- MD simulations : Assess stability in aqueous environments (e.g., RMSD < 2.0 Å over 100 ns trajectories) .

Q. What strategies address contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Dynamic effects : Conformational flexibility in the dioxobutanoate chain may cause splitting; use variable-temperature NMR to confirm .

- Tautomerism : The pyrazole ring’s 1H/3H tautomerism can alter chemical shifts. Compare computed (DFT) and experimental spectra .

- Impurity analysis : LC-MS with electrospray ionization (ESI) can detect trace byproducts (<0.5%) missed by HPLC .

Q. How does the electronic nature of substituents on the pyrazole ring influence reactivity in downstream modifications?

- Electron-withdrawing groups (e.g., -NO₂ at the pyrazole 4-position) increase electrophilicity at the ketone moiety, facilitating nucleophilic additions.

- Steric effects : Substituents at the 1-position (e.g., methyl groups) hinder rotation, stabilizing specific conformers. This is validated by comparing reaction rates in derivatives .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for esterification steps to avoid hydrolysis .

- Crystallography : For twinned crystals, use SHELXD for initial phasing and ORTEP-3 for graphical refinement .

- Biological assays : Screen against microbial targets (e.g., Staphylococcus aureus) using MIC assays, noting EC₅₀ values < 10 μM for active derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.